1-benzylpyrrolidine-2,5-dicarboxylic Acid
Overview
Description
1-Benzylpyrrolidine-2,5-dicarboxylic acid is an organic compound with the molecular formula C13H15NO4 It features a pyrrolidine ring substituted with a benzyl group and two carboxylic acid groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with benzyl bromide, followed by carboxylation at the 2 and 5 positions. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpyrrolidine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Salt Formation: The acidic protons of the carboxylic acids can react with bases to form salts.
Decarboxylation: Under specific conditions, the carboxylic acid groups may undergo decarboxylation, releasing carbon dioxide and forming a new molecule.
Common Reagents and Conditions:
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid) are commonly used.
Salt Formation: Bases such as sodium hydroxide or potassium hydroxide are employed.
Decarboxylation: Elevated temperatures and the presence of a catalyst may be required.
Major Products:
Esters: Formed from esterification reactions.
Salts: Formed from reactions with bases.
Decarboxylated Products: Resulting from decarboxylation reactions.
Scientific Research Applications
1-Benzylpyrrolidine-2,5-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-benzylpyrrolidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and carboxylic acid groups enable it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
1-Benzylpyrrolidine-2,5-dicarboxylic acid can be compared with other similar compounds, such as:
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate: A related ester derivative with different reactivity and applications.
This compound, cis: A stereoisomer with distinct spatial arrangement and potentially different biological activity.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both benzyl and carboxylic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-benzylpyrrolidine-2,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMUNONTQIPQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403586 | |
Record name | 1-benzylpyrrolidine-2,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433933-93-8, 52321-07-0 | |
Record name | 1-benzylpyrrolidine-2,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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